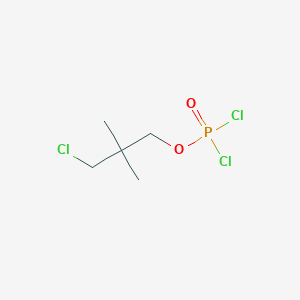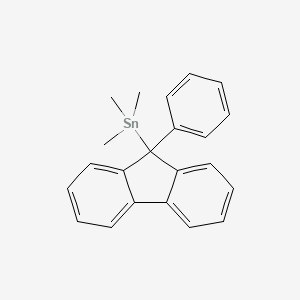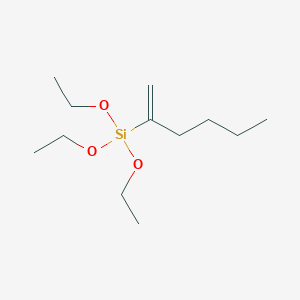![molecular formula C14H9Cl3N2OS B14615268 2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide CAS No. 57160-64-2](/img/structure/B14615268.png)
2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzamide derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines .
Aplicaciones Científicas De Investigación
2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-N-phenylaniline: An analogue with similar structural features but different biological activities.
2,6-Dichloro-4-nitrophenol: Another related compound with distinct chemical properties and applications.
Uniqueness
What sets 2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide apart is its unique combination of chloro and carbamothioyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
57160-64-2 |
|---|---|
Fórmula molecular |
C14H9Cl3N2OS |
Peso molecular |
359.7 g/mol |
Nombre IUPAC |
2,6-dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H9Cl3N2OS/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) |
Clave InChI |
JBWLKTWOJKIGFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)



![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)

![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)


![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)


![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
